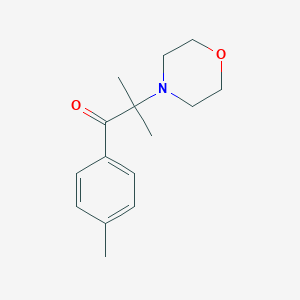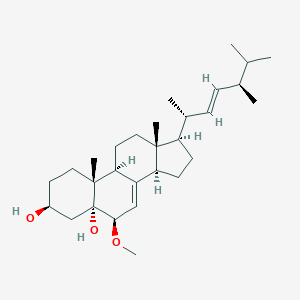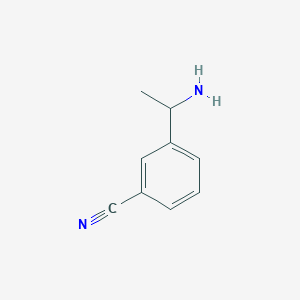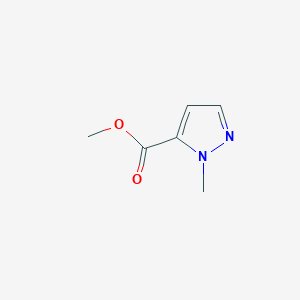
Methyl-1-Methyl-1H-Pyrazol-5-carboxylat
Übersicht
Beschreibung
“Methyl 1-methyl-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C6H8N2O2 . It is a member of the class of pyrazoles, which are simple aromatic ring organic compounds . Pyrazoles are characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A reaction of β-enamino diketone with methylhydrazine provided a corresponding tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate .
Molecular Structure Analysis
The molecular structure of “methyl 1-methyl-1H-pyrazole-5-carboxylate” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound has a methyl group attached to one of the nitrogen atoms and a carboxylate group attached to one of the carbon atoms .
Chemical Reactions Analysis
Pyrazoles, including “methyl 1-methyl-1H-pyrazole-5-carboxylate”, can undergo various chemical reactions. They can be modified through nucleophilic substitution reactions at the C-3 or C-5 positions and electrophilic substitution reactions preferably at the N-1, N-2, or C-4 positions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 1-methyl-1H-pyrazole-5-carboxylate” include a density of 1.3±0.1 g/cm3, a boiling point of 271.1±13.0 °C at 760 mmHg, and a flash point of 117.8±19.8 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Wirkstoffforschung
Pyrazole, einschließlich Methyl-1-Methyl-1H-Pyrazol-5-carboxylat, haben eine breite Palette an Anwendungen in der medizinischen Chemie und Wirkstoffforschung . Sie wurden als Gerüste bei der Synthese von bioaktiven Chemikalien verwendet .
Agrochemie
Im Bereich der Agrochemie werden Pyrazole aufgrund ihrer chemischen Eigenschaften häufig eingesetzt . Sie können bei der Synthese verschiedener Agrochemikalien verwendet werden .
Koordinationschemie
Pyrazole werden auch in der Koordinationschemie verwendet . Sie können Komplexe mit verschiedenen Metallen bilden, die in einer Vielzahl von Anwendungen eingesetzt werden können .
Organometallchemie
In der Organometallchemie werden Pyrazole als Liganden zur Bildung von Organometallverbindungen verwendet . Diese Verbindungen haben Anwendungen in der Katalyse, Materialwissenschaften und mehr .
Synthese von biologisch aktiven Molekülen
Pyrazole werden oft als Gerüste bei der Synthese von biologisch aktiven Molekülen verwendet . Beispielsweise wurden sie bei der Synthese von (Aminomethyl)pyrazolen durch reduktive Aminierung als Smoothened-Antagonisten zur Hemmung des Haarwachstums eingesetzt
Zukünftige Richtungen
Pyrazoles, including “methyl 1-methyl-1H-pyrazole-5-carboxylate”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s , and they continue to be the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .
Wirkmechanismus
Mode of Action
It’s known that the compound’s structure, particularly the presence of the pyrazole ring, can influence its interaction with biological targets .
Biochemical Pathways
Pyrazole derivatives have been shown to inhibit certain parasites, suggesting they may interact with biochemical pathways in these organisms .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability .
Result of Action
Some pyrazole derivatives have been shown to exhibit anti-parasitic activity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of methyl 1-methyl-1H-pyrazole-5-carboxylate .
Eigenschaften
IUPAC Name |
methyl 2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-5(3-4-7-8)6(9)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECCPWAWRYFLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426884 | |
| Record name | methyl 1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17827-60-0 | |
| Record name | methyl 1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-methyl-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



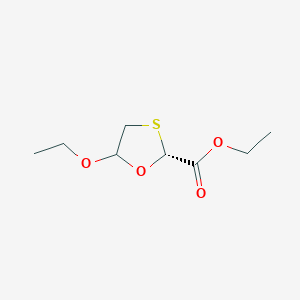


![5-[(2-Bromo-phenylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B170306.png)
